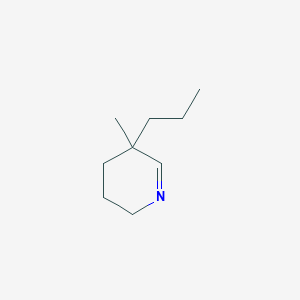
Pyridine, 2,3,4,5-tetrahydro-5-methyl-5-propyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridine, 2,3,4,5-tetrahydro-5-methyl-5-propyl-: is a heterocyclic organic compound with the molecular formula C10H19N . It is a derivative of pyridine, where the pyridine ring is partially saturated, and it contains a methyl and a propyl group at the 5-position. .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reduction of Pyridine: One common method to synthesize pyridine derivatives is through the reduction of pyridine using hydrogen in the presence of a catalyst such as palladium on carbon (Pd/C) under high pressure.
Cyclization Reactions: Another method involves cyclization reactions where appropriate precursors undergo cyclization to form the tetrahydropyridine ring.
Industrial Production Methods: Industrial production of pyridine derivatives often involves catalytic hydrogenation processes. The choice of catalyst and reaction conditions can significantly influence the yield and purity of the desired product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Pyridine, 2,3,4,5-tetrahydro-5-methyl-5-propyl- can undergo oxidation reactions to form various oxidized products.
Substitution: It can undergo substitution reactions where functional groups are introduced at specific positions on the ring.
Major Products Formed:
Oxidation: Oxidized derivatives such as pyridine N-oxide.
Reduction: Fully saturated piperidine derivatives.
Substitution: Various substituted tetrahydropyridine derivatives.
Scientific Research Applications
Chemistry:
Catalysis: Pyridine derivatives are often used as ligands in coordination chemistry and catalysis.
Synthesis: They serve as intermediates in the synthesis of more complex organic molecules.
Biology and Medicine:
Pharmaceuticals: Pyridine derivatives are found in various pharmaceutical compounds due to their biological activity.
Biological Research: They are used in the study of enzyme mechanisms and as probes in biochemical assays.
Industry:
Mechanism of Action
The mechanism of action of pyridine, 2,3,4,5-tetrahydro-5-methyl-5-propyl- involves its interaction with various molecular targets. It can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in catalytic cycles, facilitating various chemical transformations . Additionally, its derivatives can interact with biological macromolecules, influencing biochemical pathways .
Comparison with Similar Compounds
Pyridine: The parent compound, pyridine, is fully unsaturated and has different chemical properties.
Piperidine: A fully saturated derivative of pyridine, piperidine, lacks the double bonds present in tetrahydropyridine.
2,3,4,5-Tetrahydropyridine: This compound is similar but lacks the methyl and propyl groups at the 5-position.
Uniqueness: Pyridine, 2,3,4,5-tetrahydro-5-methyl-5-propyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the methyl and propyl groups at the 5-position influences its reactivity and interactions with other molecules .
Properties
CAS No. |
67625-94-9 |
|---|---|
Molecular Formula |
C9H17N |
Molecular Weight |
139.24 g/mol |
IUPAC Name |
5-methyl-5-propyl-3,4-dihydro-2H-pyridine |
InChI |
InChI=1S/C9H17N/c1-3-5-9(2)6-4-7-10-8-9/h8H,3-7H2,1-2H3 |
InChI Key |
YAAQPBYZJFUXQO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(CCCN=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{4-[(Butane-1-sulfonyl)amino]phenoxy}tetradecanoyl chloride](/img/structure/B14476614.png)
![{3-[2-(Prop-2-en-1-yl)oxiran-2-yl]propyl}(tripropyl)stannane](/img/structure/B14476616.png)
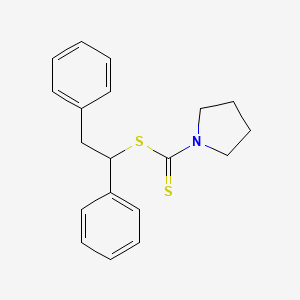
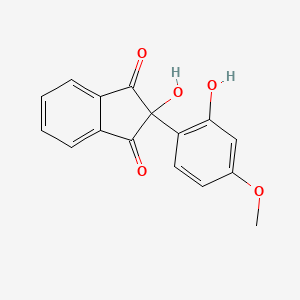

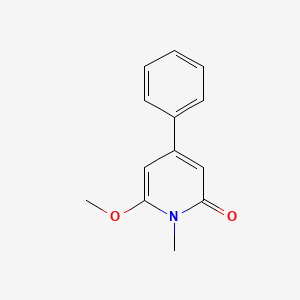
![1-[(Benzyloxy)carbonyl]-L-prolyl-L-leucyl-L-alanine](/img/structure/B14476636.png)
![D-Glucitol, 1,1',1''-[3,3',3''-[(methylstannylidyne)tris(thio)]tris[propanoate]]](/img/structure/B14476649.png)
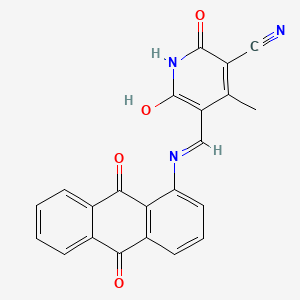
![3-[4-(Hexadecyloxy)-3-methoxyphenyl]prop-2-enal](/img/structure/B14476656.png)
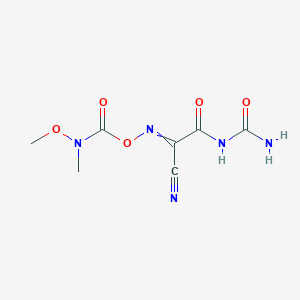
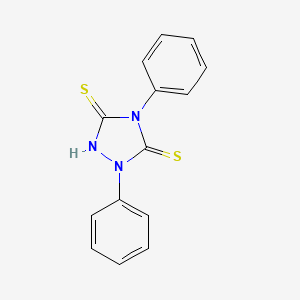

![3-[1-(4-Methoxyphenyl)-1-oxobutan-2-yl]cyclopentan-1-one](/img/structure/B14476692.png)
